3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused bicyclic core with a triazole ring and a pyrimidinone moiety. Key structural features include:
- Substituents: A 2-chlorophenylmethyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 4.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N7O2/c22-15-7-2-1-4-13(15)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-34-16)12-5-3-6-14(8-12)21(23,24)25/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBHXCIUWLXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazolopyrimidine intermediate.
Formation of the Oxadiazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Substituent Effects on Physical Properties :
- Aliphatic chains (e.g., hexyl in 10a) reduce melting points (78°C) compared to nitro-substituted analogs (190°C for 10b) due to decreased crystallinity .
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance thermal stability and may increase melting points in aromatic analogs .
Spectral Trends: IR Spectroscopy: C=O stretches range between 1645–1670 cm⁻¹ across analogs, consistent with the pyrimidinone core . ¹H NMR: Aromatic protons (δ 7.0–8.0 ppm) and aliphatic chains (δ 0.91–3.29 ppm) are diagnostic for substituent identification .
Biological Relevance: The trifluoromethyl group in the target compound may enhance binding to cannabinoid receptors (as seen in related triazolo[4,5-d]pyrimidines with Type-2 cannabinoid receptor affinity) . Chlorophenyl and oxadiazole motifs are linked to anti-thrombotic activity in analogs .
Functional Group Impact on Bioactivity
Biological Activity
The compound 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that integrates various pharmacophores known for their diverse biological profiles. The aim of this article is to explore the biological activity of this compound through a comprehensive review of available literature.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C21H18ClF3N4O2
- Molecular Weight : 450.85 g/mol
The compound is characterized by:
- A triazole ring which is often associated with anticancer and antimicrobial activities.
- An oxadiazole moiety known for its diverse biological effects including antifungal and antibacterial properties.
- A trifluoromethyl group which enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- The compound demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (μg/mL) | Standard Antibiotic (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 2 (Norfloxacin) |
| Bacillus subtilis | 8 | 7 (Chloromycin) |
Anticancer Activity
The triazole and oxadiazole components are associated with anticancer effects. The compound was tested against various cancer cell lines:
- In vitro studies revealed that it exhibits cytotoxic effects against human colon adenocarcinoma (HT-29) and breast cancer cell lines with IC50 values indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 10.5 |
| MCF-7 (Breast Cancer) | 15.2 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects were evaluated through assays measuring the inhibition of pro-inflammatory cytokines. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells compared to controls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The oxadiazole ring likely disrupts bacterial cell wall synthesis.
- Anticancer Mechanism : The triazole moiety may induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Mechanism : The compound appears to inhibit NF-kB signaling pathways which are crucial in inflammatory responses.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that modifications to the oxadiazole unit significantly enhanced antimicrobial potency .
- Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that the introduction of trifluoromethyl groups increased cytotoxicity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
